I+/--Oxo-5-phenyl-2-thiopheneacetic acid
Description
Overview of Thiophene (B33073) Derivatives in Modern Organic and Materials Chemistry
Thiophene and its derivatives represent a highly significant class of heterocyclic compounds in the fields of medicinal chemistry, organic synthesis, and materials science. nih.govresearchgate.net These five-membered, sulfur-containing aromatic rings are versatile building blocks, prized for their chemical stability, unique electronic properties, and the ability to be readily functionalized. researchgate.netwikipedia.org In materials science, thiophene-based compounds are integral to the development of organic electronics, where their semiconducting properties are harnessed in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netunibo.it Polythiophenes, for instance, become electrically conductive upon partial oxidation, exhibiting properties typically associated with metals. wikipedia.org Furthermore, the optical characteristics of thiophene derivatives are exploited in bioimaging to monitor biological processes involving proteins and DNA. researchgate.netunibo.it The thiophene scaffold is also a common feature in numerous agrochemicals and pharmaceuticals, where it can often replace a benzene (B151609) ring without a loss of biological activity, as seen in drugs like the NSAID lornoxicam. nih.govwikipedia.org
Table 1: Selected Applications of Thiophene Derivatives
| Field | Application | Example Compound Class |
|---|---|---|
| Materials Science | Organic Electronics (OLEDs, OFETs) | Polythiophenes, Oligothiophenes |
| Photovoltaics | Thiophene-based polymers | |
| Energy Storage | Sodium-ion battery electrodes rsc.org | |
| Sensors | Chemosensors, Biosensors researchgate.net | |
| Medicinal Chemistry | Pharmaceuticals | Antihistamines, Antipsychotics |
| Antimicrobial Agents | Substituted thiophenes nih.govmdpi.com | |
| Anti-inflammatory Drugs | Tiaprofenic Acid, Lornoxicam wikipedia.orgtsijournals.com | |
| Organic Synthesis | Synthetic Intermediates | Building blocks for complex molecules wikipedia.org |
Importance of Oxo- and Phenyl-Substituted Thiophenes as Unique Chemical Scaffolds
The introduction of oxo (carbonyl) and phenyl substituents onto the thiophene ring creates unique chemical scaffolds with tailored electronic and structural properties. Phenyl substitution can enhance the π-conjugation of the system, influencing its optical and electronic characteristics, which is a key strategy in designing materials for organic electronics. nih.gov The presence of an oxo group introduces a site for hydrogen bonding and further chemical modification, while also impacting the planarity and electron distribution of the heterocyclic ring. This combination of functionalities is explored in the synthesis of molecules with potential biological activity. For example, research into compounds like 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives highlights the scientific interest in scaffolds containing both phenyl and oxo groups as part of a larger molecular framework designed to exhibit antiproliferative effects. nih.gov The interplay between the electron-withdrawing nature of the oxo group and the aromatic phenyl ring can lead to novel chemical reactivity and physical properties, making these structures attractive targets for synthesis and investigation.
Rationale for Investigating the Chemical Behavior of I+/--Oxo-5-phenyl-2-thiopheneacetic acid
The rationale for investigating a specific molecule like this compound stems from the convergence of the promising properties of its constituent parts. The thiopheneacetic acid moiety itself is a known precursor to important pharmaceuticals, including antibiotics like cephaloridine (B1668813) and cephalothin. wikipedia.org The addition of a phenyl group at the 5-position and an oxo group on the thiophene ring creates a complex derivative with potential for new applications. The study of related thiophene-containing drugs, such as tienilic acid, which undergoes metabolic S-oxidation, provides a strong reason to explore the oxidative pathways and reactivity of other substituted thiophenes. wikipedia.orgfemaflavor.org Investigating the fundamental chemical behavior of this compound allows researchers to understand how these specific substitutions influence the molecule's stability, reactivity, and electronic structure, which is essential for the rational design of new functional materials and therapeutic agents.
Scope of Academic Inquiry: Focus on Fundamental Synthetic, Mechanistic, and Theoretical Aspects
The academic inquiry into this compound is focused on its fundamental chemical nature. This scope deliberately excludes pharmacological evaluation and instead concentrates on three core areas. First, the synthetic aspect seeks to develop efficient and viable methods for its construction, drawing upon the extensive literature on the synthesis of thiophene derivatives. tsijournals.comnih.gov Second, the mechanistic aspect investigates the pathways of its reactions, such as its oxidative metabolism, which is critical for understanding its stability and potential biotransformation. femaflavor.org Third, the theoretical aspect employs computational methods, such as density functional theory (DFT), to predict and understand the molecule's electronic structure, molecular geometry, and spectral properties. mdpi.com This computational approach complements experimental findings, such as thermochemical studies that determine the relative stabilities of related isomers. acs.org
Previous Academic Contributions to Thiophineacetic Acid Chemistry
The study of thiopheneacetic acid and its derivatives has a rich history. Early work established foundational synthetic routes and explored the basic reactivity of these compounds. e-bookshelf.de Thiophene-2-acetic acid, the most common isomer, is prepared from 2-acetylthiophene (B1664040) and serves as a key intermediate for antibiotics. wikipedia.org Various synthetic methods have been developed over the years, including those based on the Willgerodt rearrangement, hydrolysis of 2-thiophene acetonitrile, and the use of Grignard reagents to form the acetic acid side chain. tsijournals.comgoogle.com
Recent academic contributions have focused on refining these synthetic processes for industrial efficiency and exploring new applications. tsijournals.comresearchgate.net For example, an improved synthesis of alpha-methyl-2-thiopheneacetic acid, an intermediate for the anti-inflammatory drug tiaprofenic acid, was developed using a Grignard reagent to avoid hazardous reactants like sodium cyanide. tsijournals.com Furthermore, detailed thermochemical studies have been conducted to understand the energetic properties and relative stabilities of thiopheneacetic acid isomers and their esters through a combination of combustion calorimetry and high-level computational calculations. acs.org The synthesis of novel heterocyclic amides from 2-thiopheneacetic acid has also been explored to evaluate their potential biological activities. researchgate.net
Table 2: Selected Synthetic Routes to Thiopheneacetic Acids
| Precursor | Key Reagents/Method | Product | Reference |
|---|---|---|---|
| 2-Acetylthiophene | Oxidation Rearrangement | 2-Thiopheneacetic acid | wikipedia.org, researchgate.net |
| 2-Bromothiophene | Grignard formation, reaction with Sodium 2-bromopropionate | alpha-Methyl-2-thiopheneacetic acid | tsijournals.com |
| Thiophene | Chlorination, Iodination, Condensation with diethyl malonate, Hydrolysis, Decarboxylation | 2-Thiopheneacetic acid | google.com |
| 2-Thiophene ethanol | Oxidation with O₂, bentonite (B74815) catalyst | 2-Thiopheneacetic acid | chemicalbook.com |
| 2-Chloromethyl thiophene | Cyanation followed by hydrolysis | 2-Thiopheneacetic acid | google.com |
Table 3: Experimental Thermochemical Data for Thiopheneacetic Acid Methyl Esters at 298.15 K (kJ mol⁻¹)
| Compound | Standard Enthalpy of Combustion (liquid) | Standard Enthalpy of Vaporization | Standard Enthalpy of Formation (gas) |
|---|---|---|---|
| Methyl 2-thiopheneacetate | -4004.9 ± 1.6 | 62.7 ± 1.0 | -362.4 ± 2.0 |
| Methyl 3-thiopheneacetate | -4007.4 ± 1.6 | 63.8 ± 1.0 | -360.1 ± 2.0 |
Data sourced from The Journal of Physical Chemistry A. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
22078-61-1 |
|---|---|
Molecular Formula |
C12H8O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O3S/c13-11(12(14)15)10-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
BBOMFBHNAQUHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)C(=O)O |
Origin of Product |
United States |
Mechanistic Studies of Chemical Transformations Involving I+/ Oxo 5 Phenyl 2 Thiopheneacetic Acid
Reaction Pathways and Intermediates in Thiophene (B33073) Functionalization
Functionalization of the thiophene ring in (+/-)-5-Oxo-5-phenyl-2-thiopheneacetic acid can proceed through various pathways, primarily dictated by the nature of the attacking reagent. The substituents on the ring play a crucial role in directing the regioselectivity of these reactions.
Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution (SEAr), with a preference for substitution at the 2- and 5-positions. wikipedia.orgpearson.com For the subject molecule, the 2- and 5-positions are already substituted. Therefore, electrophilic attack will be directed to the remaining 3- and 4-positions. The directing effects of the existing substituents must be considered. The 2-acetic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. The 5-phenyl-oxo group is also deactivating due to the carbonyl's electron-withdrawing nature.
The SEAr mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com The first step, which is the rate-determining step, involves the attack of the electrophile on the π-electron system of the thiophene ring. masterorganicchemistry.com The subsequent fast step is the deprotonation of the intermediate to restore the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of electrophilic substitution on the substituted thiophene ring is influenced by the electronic properties of the existing substituents. The table below summarizes the expected directing effects and relative reactivity.
| Position | Directing Effect of 2-CH₂COOH | Directing Effect of 5-COPh | Combined Effect | Predicted Reactivity |
| 3 | Meta-directing (deactivating) | Ortho-directing (deactivating) | Competing effects | Possible site of substitution |
| 4 | Para-directing (deactivating) | Meta-directing (deactivating) | Strongly deactivated | Less likely site of substitution |
Given these competing influences, electrophilic substitution would likely yield a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.
The carbonyl carbon of the ketone and the carboxyl carbon of the acetic acid group are electrophilic centers and are susceptible to nucleophilic attack.
Nucleophilic Addition to the Oxo Group: The ketone's carbonyl group can undergo nucleophilic addition. libretexts.orgyoutube.com In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen gains a negative charge. masterorganicchemistry.com This intermediate can then be protonated to yield an alcohol. youtube.com This reaction is fundamental to many synthetic transformations, including reductions and the formation of cyanohydrins or hemiacetals.
Nucleophilic Acyl Substitution of the Carboxylic Acid Group: Carboxylic acids can undergo nucleophilic acyl substitution, although they are generally less reactive than their derivatives like acid chlorides or esters. libretexts.org The reaction typically requires activation of the carboxylic acid, for instance, by converting the hydroxyl group into a better leaving group. The mechanism involves the initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.com
The following table outlines some key nucleophilic reactions at the oxo and carboxylic acid groups.
| Functional Group | Reaction Type | Nucleophile | Intermediate | Product |
| Oxo (Ketone) | Nucleophilic Addition | Hydride (e.g., from NaBH₄) | Tetrahedral alkoxide | Secondary alcohol |
| Grignard Reagent (R-MgX) | Tetrahedral alkoxide | Tertiary alcohol | ||
| Carboxylic Acid | Nucleophilic Acyl Substitution | Alcohol (in presence of acid catalyst) | Tetrahedral intermediate | Ester |
| Thionyl Chloride (SOCl₂) | Acylium ion intermediate | Acid chloride |
Oxidative and Reductive Transformations of the Thiophene Core and Substituents
The thiophene ring and its substituents can undergo both oxidative and reductive transformations, which can lead to a variety of products, including those with a modified or opened thiophene ring.
The thiophene ring, while aromatic, is susceptible to oxidative degradation. wikipedia.org Oxidation can occur at the sulfur atom to form a thiophene S-oxide, which is a highly reactive intermediate. acs.orgnih.gov This S-oxide can then undergo various reactions, including Diels-Alder-type dimerizations or rearrangements. wikipedia.orgacs.org Further oxidation can lead to a thiophene S-dioxide. researchgate.net
Another pathway for thiophene degradation involves epoxidation of the double bonds in the ring, leading to a thiophene epoxide. acs.org This epoxide is unstable and can rearrange, potentially leading to ring-opened products. wikipedia.orgacs.org The presence of electron-withdrawing groups, such as those in (+/-)-5-Oxo-5-phenyl-2-thiopheneacetic acid, can influence the susceptibility of the ring to oxidative cleavage. Photochemical conditions can also induce ring-opening of the thiophene moiety. rsc.orgacs.org
The selective reduction of the ketone and carboxylic acid functionalities is a key transformation. The choice of reducing agent is crucial for achieving chemoselectivity. wikipedia.org
Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol in the presence of the carboxylic acid using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon. libretexts.org
Reduction of the Carboxylic Acid: The carboxylic acid is less reactive towards reduction and typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orgharvard.edu These reagents will also reduce the ketone. The reduction of a carboxylic acid with LiAlH₄ proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to the primary alcohol. Borane reduction involves the formation of a triacyloxyborane intermediate. harvard.edu
Selective reduction of the carboxylic acid to an aldehyde is challenging but can be achieved by first converting the acid to a more reactive derivative, such as an acid chloride or a thioester, followed by reduction with a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride. wikipedia.orgresearchgate.net
The following table summarizes the selectivity of common reducing agents.
| Reducing Agent | Ketone Reduction | Carboxylic Acid Reduction | Selectivity |
| Sodium Borohydride (NaBH₄) | Yes | No | Selective for the ketone |
| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Non-selective |
| Borane (BH₃) | Yes | Yes | Non-selective |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Possible | Possible | Conditions dependent |
Reaction Kinetics and Thermodynamic Profiles of Key Steps
The kinetics and thermodynamics of the reactions involving (+/-)-5-Oxo-5-phenyl-2-thiopheneacetic acid are influenced by the stability of intermediates and the energy barriers of the transition states.
For electrophilic aromatic substitution , the rate-determining step is the formation of the carbocation intermediate. masterorganicchemistry.com The presence of deactivating groups on the thiophene ring increases the activation energy for this step, thus slowing down the reaction rate compared to unsubstituted thiophene. The thermodynamic profile would show a high-energy intermediate, with the stability of this intermediate influencing the regioselectivity of the reaction.
In nucleophilic additions to the carbonyl group , the reaction rate is dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the attacking species. The thermodynamic profile typically shows the formation of a tetrahedral intermediate that is higher in energy than the reactants and products. nih.gov
For nucleophilic acyl substitution , the stability of the leaving group is a key factor in determining the reaction kinetics. A better leaving group will lower the energy barrier for the elimination step from the tetrahedral intermediate. masterorganicchemistry.com
The reduction of the carbonyl and carboxyl groups with hydride reagents generally involves thermodynamically favorable processes, as the formation of C-H and O-H bonds is energetically favorable. The kinetics, however, depend on the reactivity of the reducing agent and the electrophilicity of the carbonyl carbon.
Investigating the Role of Substituents (Oxo, Phenyl, Acetic Acid) on Reaction Trajectories and Selectivity
The reactivity and regioselectivity of the thiophene ring in "I+/--Oxo-5-phenyl-2-thiopheneacetic acid" are intricately governed by the electronic and steric interplay of its three key substituents: the oxo group, the phenyl group, and the acetic acid moiety. While direct mechanistic studies on this specific molecule are not available, an analysis of the individual and combined effects of these substituents can provide insight into its expected chemical behavior.
The Oxo Group: The carbonyl (oxo) group at the 5-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it deactivates the thiophene ring towards electrophilic aromatic substitution. This deactivation is most pronounced at the positions ortho and para to the carbonyl group (positions 4 and 2). Consequently, electrophilic attack, if it were to occur, would be directed away from these positions. Conversely, the oxo group activates the ring for nucleophilic aromatic substitution, particularly at the carbon atom to which it is attached and the other activated positions of the ring.
The Phenyl Group: Also at the 5-position, the phenyl group's influence is more nuanced. It can act as either an electron-donating or electron-withdrawing group via resonance, depending on the nature of the reaction and the electronic demands of the transition state. Its steric bulk will also play a significant role in directing the approach of incoming reagents, potentially hindering reactions at the adjacent position on the thiophene ring.
The Acetic Acid Group: The acetic acid substituent at the 2-position is also electron-withdrawing, further deactivating the thiophene ring towards electrophilic attack. The carboxylic acid functional group itself can participate in reactions, such as esterification or amidation. Its position on the ring directs electrophiles away from the adjacent 3-position. The interplay between the deactivating nature of the acetic acid group and the oxo group would render electrophilic substitution on the thiophene ring highly unfavorable.
Combined Effects on Reaction Trajectories and Selectivity:
The combination of two strong electron-withdrawing groups (oxo and acetic acid) at the 2- and 5-positions creates a highly electron-deficient thiophene ring. This electronic profile would strongly favor nucleophilic addition or substitution reactions over electrophilic ones.
Nucleophilic Attack: The carbon atoms of the thiophene ring, particularly C5 (bearing the oxo and phenyl groups) and C2 (bearing the acetic acid group), are expected to be the most electrophilic and thus the primary sites for nucleophilic attack. The selectivity between these sites would be influenced by the nature of the nucleophile and the reaction conditions.
Reactions of the Acetic Acid Side Chain: The acetic acid moiety provides a reactive handle for a variety of transformations. The methylene (B1212753) group adjacent to the thiophene ring and the carbonyl group is activated and could potentially undergo condensation reactions. The carboxylic acid itself can be converted to esters, amides, or acid chlorides, providing a pathway for further functionalization.
Due to the lack of specific experimental data, a quantitative analysis of reaction selectivity and the generation of data tables is not possible. Further computational and experimental studies are required to elucidate the precise mechanistic pathways and selectivity of chemical transformations involving "this compound."
Theoretical and Computational Chemistry Investigations of I+/ Oxo 5 Phenyl 2 Thiopheneacetic Acid
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a framework for understanding the distribution of electrons within a molecule and how this distribution influences its properties and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Characteristics
A key aspect of DFT analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a hypothetical analysis of I+/--Oxo-5-phenyl-2-thiopheneacetic acid, a data table would typically present the calculated energies of these orbitals.
Hypothetical Data Table: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Charge Distribution and Aromaticity Studies
DFT calculations can also be used to determine the distribution of electron density throughout the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Furthermore, various computational methods can be used to quantify the aromaticity of the thiophene (B33073) and phenyl rings within the molecule, providing insight into their stability and reactivity.
Molecular Reactivity Prediction and Reaction Path Exploration
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction.
Computational Prediction of Preferred Reaction Sites
By analyzing the electronic properties derived from DFT, such as charge distribution and frontier orbital densities, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. This information is critical for understanding the molecule's reactivity and for designing synthetic pathways.
Transition State Characterization and Energy Barrier Calculations
For a given chemical reaction, computational chemistry can be used to identify the transition state, which is the highest energy point along the reaction pathway. By calculating the energy of this transition state relative to the reactants, the activation energy barrier for the reaction can be determined. A lower energy barrier indicates a faster reaction.
Hypothetical Data Table: Reaction Energy Profile
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | Data not available |
| Transition State | Data not available |
| Products | Data not available |
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are crucial to its function.
Conformational analysis involves identifying the different spatial arrangements of the atoms in a molecule and determining their relative stabilities. For a flexible molecule like this compound, which has rotatable bonds, there can be multiple low-energy conformations. Computational methods can be used to calculate the potential energy surface of the molecule as a function of its torsional angles, identifying the most stable conformers.
Furthermore, these studies can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules pack in the solid state and interact in solution.
Hydrogen Bonding Networks in Dimeric and Solid-State Structures
Information regarding the specific hydrogen bonding networks in the dimeric and solid-state structures of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid is not available in the public literature. Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, and it is highly probable that this compound would follow that trend. However, without specific crystallographic or computational data, the precise geometry and energetic strength of these interactions for this molecule remain uncharacterized.
Influence of Steric and Electronic Effects on Conformation
A detailed analysis of the steric and electronic effects on the conformation of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid has not been published. The conformation of this molecule would be determined by the interplay of several factors, including the rotational barriers around the single bonds connecting the thiophene ring to the phenyl group and the acetic acid moiety. The electronic effects of the sulfur heteroatom, the phenyl ring's aromatic system, and the oxo and carboxylic acid functional groups would influence the electron distribution and molecular geometry. Steric hindrance between the phenyl group, the oxo group, and the acetic acid side chain would also play a crucial role in dictating the preferred three-dimensional structure. However, without dedicated computational studies such as potential energy surface scans, the specific conformational preferences and the quantitative influence of these effects are unknown.
Computational Thermochemical Studies (e.g., Enthalpies of Formation and Reaction)
There are no specific computational thermochemical studies detailing the enthalpies of formation or reaction for (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid in the available literature. While computational methods like Gaussian-3 (G3) theory are used to calculate such properties for organic molecules, these calculations have not been reported for this specific compound. Thermochemical data is fundamental for understanding the stability and reactivity of a compound, but for (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid, this information is not currently available.
Advanced Structural Elucidation for Mechanistic and Reactivity Insights
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Tautomerism, the interconversion of structural isomers, is a key consideration for molecules containing both oxo and carboxylic acid functional groups. wikipedia.org The oxo group can potentially exist in equilibrium with its enol form (keto-enol tautomerism), while the carboxylic acid group can also exhibit different protonation states and intermolecular associations. In the solid state, one tautomeric form is typically favored and "locked" into the crystal lattice.
X-ray crystallography can definitively identify the predominant tautomer in the crystalline phase by locating the positions of hydrogen atoms. For related compounds, it has been shown that different tautomeric forms can be stabilized by intermolecular interactions within the crystal. researchgate.net For I+/--Oxo-5-phenyl-2-thiopheneacetic acid, crystallographic analysis would be crucial to determine if the oxo group exists as a ketone and to characterize the hydrogen bonding network of the carboxylic acid, which often forms dimers in the solid state.
The aromaticity of the thiophene (B33073) ring can be influenced by its substituents. Bond lengths within the thiophene ring, as determined by X-ray diffraction, can provide evidence for the degree of electron delocalization. Deviations from expected aromatic bond lengths might suggest a disruption of aromaticity due to the electronic effects of the oxo, phenyl, and acetic acid groups.
Furthermore, the relative orientation of the phenyl ring and the thiophene ring is a key conformational feature. Computational studies on phenylthiophene co-oligomers have shown that the energy barrier for rotation between the rings is influenced by the presence of the sulfur atom. acs.org X-ray crystallography would reveal the dihedral angle between the phenyl and thiophene rings in the solid state, providing insight into the preferred conformation that minimizes steric hindrance and maximizes favorable crystal packing interactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, NMR provides critical information that is complementary to solid-state data from X-ray crystallography.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for a complete and unambiguous assignment of all signals, multi-dimensional NMR techniques are often necessary. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This would allow for the definitive assignment of all signals in the thiophene and phenyl rings, as well as the acetic acid side chain. Such comprehensive assignments have been performed for other thiophene-substituted molecules. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiophene Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Thiophene H | 7.0 - 8.0 | 125 - 145 | Chemical shifts are influenced by substituents. |
| Phenyl H | 7.2 - 7.8 | 127 - 135 | Pattern depends on substitution. |
| Carboxylic Acid H | 10 - 13 | 170 - 185 | Signal is often broad and concentration-dependent. |
| Oxo C | - | 180 - 200 | Position is highly dependent on the local electronic environment. |
In solution, molecules are often not static but exist as a mixture of rapidly interconverting conformers. Dynamic NMR (DNMR) techniques, which involve recording NMR spectra at different temperatures, can be used to study these conformational equilibria. For this compound, a key dynamic process would be the rotation around the single bond connecting the phenyl and thiophene rings. At low temperatures, this rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is increased, the rotation becomes faster, leading to a coalescence of these signals into an averaged spectrum. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to rotation. Such studies have been conducted on other substituted thiophenes to understand their rotational dynamics. acs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the key functional groups. The carbonyl (C=O) stretching vibration of the carboxylic acid and the oxo group would appear in the region of 1650-1750 cm⁻¹. The exact position of these bands can be sensitive to the electronic environment and hydrogen bonding. mdpi.com The O-H stretch of the carboxylic acid would be a broad band typically found between 2500 and 3300 cm⁻¹, with its breadth being a hallmark of hydrogen bonding.
Vibrations associated with the thiophene ring, such as C-C and C-S stretching, typically appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). iosrjournals.org For example, in 2-thiophene carboxylic acid, C-C stretching vibrations are observed in the IR spectrum at 1528 and 1352 cm⁻¹. iosrjournals.org Raman spectroscopy, being particularly sensitive to vibrations of conjugated systems, would be valuable for probing the aromatic rings of the molecule. mdpi.com By comparing the spectra in different solvents or at different concentrations, changes in the positions and shapes of the O-H and C=O stretching bands can provide detailed insights into the nature and strength of hydrogen bonding interactions in solution.
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | IR |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | IR, Raman |
| Oxo Group | C=O Stretch | 1680 - 1700 | IR, Raman |
| Thiophene Ring | C-C Stretch | 1350 - 1530 | IR, Raman |
| Thiophene Ring | C-S Stretch | 600 - 850 | IR, Raman |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |
Mass Spectrometry for Fragmentation Pathways and Isomeric Distinctions
Mass spectrometry is a pivotal analytical technique for the structural elucidation of "(+/-)-Oxo-5-phenyl-2-thiopheneacetic acid," providing critical insights into its molecular weight, elemental composition, and fragmentation patterns. The analysis of these fragmentation pathways offers a detailed view of the molecule's underlying structure and aids in distinguishing it from its isomers. While specific mass spectral data for this compound is not extensively published, its fragmentation behavior can be predicted by examining the mass spectrometric analysis of its core components: 2-thiopheneacetic acid and a phenyl-substituted thiophene ring.
Electron ionization (EI) mass spectrometry is a common method for analyzing such compounds, inducing reproducible fragmentation that serves as a molecular fingerprint. The fragmentation of related compounds, such as phenylpropenoates and other thiophene derivatives, reveals characteristic cleavage patterns that are instrumental in understanding the behavior of "(+/-)-Oxo-5-phenyl-2-thiopheneacetic acid" under mass spectrometric conditions. nih.gov
The fragmentation of the molecular ion of "(+/-)-Oxo-5-phenyl-2-thiopheneacetic acid" is expected to proceed through several key pathways, primarily involving the acetic acid side chain and the thiophene ring. The initial fragmentation would likely involve the loss of the carboxyl group or parts of the acetic acid side chain. For instance, the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH) is a common fragmentation pathway for carboxylic acids.
Furthermore, cleavage of the bond between the thiophene ring and the acetic acid side chain can lead to the formation of a stable thienyl- or phenyl-substituted thiophene cation. The stability of the thiophene ring, an aromatic system, often results in its preservation as a charged fragment in the mass spectrum.
To illustrate the expected fragmentation, we can consider the mass spectrum of 2-thiopheneacetic acid, a foundational structure within the target molecule. The NIST database provides fragmentation data for this compound, which is summarized in the table below. nist.gov
Table 1: Characteristic Mass Spectrometry Fragments of 2-Thiopheneacetic acid
| m/z | Ion Structure | Description |
|---|---|---|
| 142 | [C₆H₆O₂S]⁺• | Molecular Ion |
| 97 | [C₅H₅S]⁺ | Loss of •COOH |
| 84 | [C₄H₄S]⁺• | Thiophene radical cation |
This interactive table is based on data from the NIST WebBook for 2-thiopheneacetic acid. nist.gov
Similarly, the fragmentation of benzeneacetic acid (phenylacetic acid) provides insight into the behavior of the phenyl and acetic acid moieties. nist.gov The primary fragmentation involves the loss of the carboxyl group to form a stable benzyl (B1604629) cation.
Table 2: Characteristic Mass Spectrometry Fragments of Benzeneacetic acid
| m/z | Ion Structure | Description |
|---|---|---|
| 136 | [C₈H₈O₂]⁺• | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium cation (from benzyl cation) |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation |
This interactive table is based on data from the NIST WebBook for benzeneacetic acid. nist.gov
For "(+/-)-Oxo-5-phenyl-2-thiopheneacetic acid," the presence of the phenyl group on the thiophene ring will influence the fragmentation pathways. The molecular ion will be heavier, and fragments containing the phenyl-thiophene core will be observed at higher mass-to-charge ratios. The fragmentation will likely involve cleavages that lead to the formation of stable, conjugated systems incorporating both the phenyl and thiophene rings.
The differentiation of isomers using mass spectrometry is a significant challenge but can be achieved through careful analysis of fragmentation patterns and, in some cases, the use of advanced techniques. nih.gov Positional isomers of phenyl-substituted thiopheneacetic acids would be expected to produce subtly different mass spectra. The relative abundances of certain fragment ions may vary depending on the position of the phenyl group, as this can influence the stability of the resulting cations. For instance, the fragmentation of isomers can be influenced by stereochemical factors, leading to different relative intensities of key fragment ions. researchgate.net
In cases where standard EI-MS is insufficient for isomeric distinction, derivatization techniques can be employed. rsc.orgresearchgate.net By converting the carboxylic acid to an ester or another derivative, the fragmentation pathways can be altered in a predictable manner, potentially highlighting structural differences between isomers. Additionally, tandem mass spectrometry (MS/MS) can provide more detailed structural information by isolating a specific fragment ion and inducing further fragmentation. rsc.org This technique allows for a more in-depth exploration of the ion's structure and can reveal subtle differences between isomers. nih.gov
Structure Reactivity and Structure Property Relationships Sar/spr of I+/ Oxo 5 Phenyl 2 Thiopheneacetic Acid
Impact of the Oxo-Group on Thiophene (B33073) Ring Reactivity
The introduction of an oxo-group at the 5-position of the thiophene ring significantly influences its reactivity. This electron-withdrawing group deactivates the thiophene ring towards electrophilic substitution reactions, a common pathway for aromatic compounds. The carbonyl nature of the oxo-group reduces the electron density of the thiophene ring, making it less susceptible to attack by electrophiles.
Conversely, the oxo-group can activate the thiophene ring for nucleophilic attack, particularly at the carbon atom of the carbonyl group. This opens up possibilities for a range of addition and condensation reactions. The presence of the oxo-group can also influence the tautomeric equilibrium of the molecule, potentially existing in keto-enol forms, which can further diversify its reactivity profile. Studies on related fused thiophene systems have highlighted the significant impact of substituents on the conformation and reactivity of the thiophene ring. researchgate.netmdpi.com
Role of the Phenyl Substituent in Modulating Electronic and Steric Properties
The phenyl substituent at the 5-position plays a crucial role in modulating the electronic and steric properties of the molecule. Electronically, the phenyl group can engage in resonance with the thiophene ring system, influencing the electron distribution across the molecule. The nature and position of any substituents on the phenyl ring itself could further fine-tune these electronic effects, either donating or withdrawing electron density.
Influence of the Acetic Acid Moiety on Overall Molecular Reactivity and Functionalization Potential
The acetic acid moiety at the 2-position of the thiophene ring is a key functional group that significantly influences the molecule's reactivity and provides a handle for further chemical modifications. The carboxylic acid group is acidic and can readily undergo deprotonation to form a carboxylate salt. This functionality allows for a variety of reactions, including esterification, amidation, and conversion to acid chlorides.
The presence of the acetic acid group also introduces a site for potential intramolecular reactions, where the carboxyl group could interact with other parts of the molecule under certain conditions. Furthermore, the electronic properties of the acetic acid group can influence the reactivity of the thiophene ring, although its effect is generally less pronounced than that of groups directly attached to the ring. The functionalization potential of the acetic acid moiety is a critical aspect in the design of derivatives with specific properties. Phenylacetic acid and its derivatives are known to be important metabolites and have been investigated for various biological activities. mdpi.comnih.gov
Correlation of Computational Data with Experimental Chemical Behavior
Computational studies, such as those employing ab initio molecular orbital calculations and density functional theory (DFT), are invaluable tools for predicting and understanding the chemical behavior of molecules like I+/--Oxo-5-phenyl-2-thiopheneacetic acid. These methods can provide insights into molecular and electronic structures, enthalpies of formation, and reaction pathways. nih.gov
For instance, computational models can be used to calculate the electron density distribution, bond lengths, and bond angles, which can then be correlated with experimental observations of reactivity. Theoretical studies on related thiopheneacetic acid esters have shown good agreement between calculated and experimental enthalpies of formation. nih.gov Similarly, computational docking studies can predict the binding of such molecules to biological targets, guiding the design of new therapeutic agents. nih.gov The correlation of in silico predictions with experimental results is a powerful approach for elucidating structure-activity relationships.
Investigation of Bioisosteric Relationships at the Molecular Level
Bioisosterism, the principle of replacing a functional group with another that has similar physicochemical properties, is a key strategy in drug design. For this compound, various bioisosteric modifications could be explored to modulate its biological activity.
For example, the thiophene ring itself is often considered a bioisostere of a phenyl ring. The carboxylic acid group of the acetic acid moiety could be replaced with other acidic groups, such as a tetrazole or a hydroxamic acid, which may lead to improved metabolic stability or binding affinity to a target protein. The oxo-group could be replaced with a thioxo group, which has been explored in the design of other biologically active compounds. nih.gov Understanding the bioisosteric relationships at the molecular level allows for the rational design of analogs with potentially enhanced or modified biological profiles.
Functionalization and Derivatization Chemistry of I+/ Oxo 5 Phenyl 2 Thiopheneacetic Acid
Synthetic Modifications of the Carboxylic Acid Group (e.g., Esterification, Amidation)
The carboxylic acid moiety is a primary target for synthetic modification due to its versatile reactivity. Standard organic chemistry transformations such as esterification and amidation are commonly employed to convert the acid into a variety of functional derivatives.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common approach involves the reaction of the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). For instance, the esterification of the related 3-thiopheneacetic acid has been successfully carried out with methanol (B129727) and catalytic H₂SO₄ to yield the corresponding methyl ester. researchgate.net Another strategy for synthesizing esters, particularly for more complex structures, involves the reaction of a carboxylic acid with a suitable alkyl halide, like propargyl bromide, in a basic medium, often facilitated by a phase transfer catalyst. mdpi.comnih.gov
Amidation: The formation of amides from the carboxylic acid group is a fundamental transformation for creating derivatives with diverse properties. This can be accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine. Various coupling agents have been developed to facilitate this reaction under mild conditions. lookchemmall.com One effective method involves using reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which serves as an efficient activator for the amidation of both aliphatic and aromatic carboxylic acids. lookchemmall.com Alternatively, the synthesis of amides can proceed through an ester intermediate. For example, the reaction of 2-thiopheneacetic acid ethyl ester with a piperazine (B1678402) derivative in refluxing xylene has been used to produce the corresponding amide. googleapis.com This two-step approach is useful when direct amidation is challenging. The synthesis of thiophene-2-carboxylic acid (2-oxo-2-phenyl-ethyl)-amide represents another example of amide formation from a thiophene (B33073) carboxylic acid derivative. sigmaaldrich.com
Below is a table summarizing common synthetic modifications of the carboxylic acid group on thiophene-based acetic acids.
| Transformation | Reagents and Conditions | Product Type | Example Reference |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl Ester | researchgate.net |
| Esterification | Alkyl Halide (e.g., Propargyl Bromide), Base (e.g., NaOH), Phase Transfer Catalyst | Alkyl Ester | mdpi.comnih.gov |
| Amidation | Amine, Coupling Agent (e.g., (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester), Base | Amide | lookchemmall.com |
| Amidation (via ester) | Thiopheneacetic acid ethyl ester, Amine (e.g., 1-(2-phenylethyl)-piperazine), Xylene, Reflux | Amide | googleapis.com |
Introduction of Additional Functional Groups on the Phenyl Ring or Thiophene Core
Modification of the aromatic rings—the phenyl group and the thiophene core—allows for the introduction of a wide array of functional groups, significantly expanding the chemical space of the derivatives. Methodologies for such functionalizations are well-established in heterocyclic and aromatic chemistry.
Strategies for functionalizing the thiophene ring and its benzo-fused analogues often involve sequences of reactions such as isomerization, cyclization, and demethylation to build highly substituted structures. researchgate.net These methods can be used to construct complex thiophene derivatives from readily available starting materials under mild conditions. researchgate.netmdpi.com For the phenyl ring, standard electrophilic aromatic substitution reactions can be employed to introduce substituents, provided the existing groups on the ring are compatible with the reaction conditions.
Cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for creating new carbon-carbon bonds on the thiophene ring. nih.gov These palladium-catalyzed reactions allow for the coupling of a halogenated thiophene with a boronic acid (Suzuki) or an organotin compound (Stille) to introduce new aryl or alkyl substituents. nih.govacs.org Such methods offer a high degree of control and functional group tolerance, making them suitable for late-stage functionalization in the synthesis of complex molecules. nih.gov
Oligomerization and Polymerization Studies of Related Monomers
Thiophene-containing molecules, including thiopheneacetic acid derivatives, are important monomers for the synthesis of conducting polymers. These polymers possess unique electronic and optical properties, making them attractive for applications in electronics, sensors, and energy storage. researchgate.netresearchgate.net
Poly(thiopheneacetic acid) (PTAA) is a key derivative that combines the conductive backbone of polythiophene with the functional utility of carboxylic acid side chains. The synthesis of PTAA and its esters can be achieved through both chemical and electrochemical polymerization methods. researchgate.netrsc.orgresearchgate.net
One common chemical method is oxidative polymerization. researchgate.netresearchgate.net This typically involves first esterifying the thiopheneacetic acid monomer (e.g., 3-thiopheneacetic acid to methyl 2-(thiophen-3-yl)acetate) and then polymerizing the ester using an oxidizing agent like iron(III) chloride (FeCl₃) in a suitable solvent such as chloroform. The resulting polymer ester can then be hydrolyzed under basic conditions (e.g., using NaOH) to yield the final poly(thiopheneacetic acid). researchgate.net
Electrochemical synthesis offers another route to produce PTAA, often with the ability to control the morphology of the resulting polymer. rsc.org For instance, PTAA nanowires have been synthesized via electrochemical polymerization using water-soluble macromolecules like hydroxyethylcellulose as templates. This method allows for the creation of structured polymer materials directly on an electrode surface. rsc.org
The table below outlines different approaches for the synthesis of poly(thiopheneacetic acid) derivatives.
| Polymerization Method | Monomer | Key Reagents/Conditions | Polymer Product | Reference |
| Chemical Oxidative | Methyl 2-(thiophen-3-yl)acetate | FeCl₃, Chloroform, then NaOH for hydrolysis | Poly(3-thiopheneacetic acid) (PTAA) | researchgate.netresearchgate.net |
| Electrochemical | 3-Thiopheneacetic acid (TAA) | Water-soluble macromolecule templates (e.g., HEC), Dip-coating on electrode | PTAA Nanowires | rsc.org |
Electrochemical polymerization is a widely used technique to synthesize conducting polymers like polythiophene directly onto an electrode surface. researchgate.netwinona.edu The process is an oxidative coupling reaction that proceeds through a well-accepted mechanism involving several key steps.
The general mechanism for the electropolymerization of thiophene is as follows: winona.eduresearchgate.net
Initiation: The process begins with the oxidation of the thiophene monomer at the electrode surface, removing an electron to form a radical cation. This step requires applying a potential that is higher than the oxidation potential of the monomer. researchgate.net
Propagation: The highly reactive radical cations then couple with each other. This can occur through a radical-radical coupling or, more commonly, a radical-monomer coupling where a radical cation attacks a neutral monomer. winona.edu This step forms a dimer, which is also electroactive.
Oligomerization/Polymerization: The resulting dimer is more easily oxidized than the monomer, so it is immediately converted to its radical cation. This dimer radical cation can then react with other monomers or radical cations, leading to the growth of oligomeric and then polymeric chains on the electrode surface. researchgate.netdtic.mil The polymer chain continues to grow as long as the applied potential is maintained and monomer is available.
The rate of polymerization and the quality of the resulting polymer film can be influenced by various factors, including the applied potential, the solvent, the supporting electrolyte, and the structure of the monomer itself. acs.orgresearchgate.net
Controlled Functionalization for Generation of Compound Libraries
The synthetic methodologies described for modifying the carboxylic acid group and the aromatic rings of 4-Oxo-5-phenyl-2-thiopheneacetic acid provide the foundation for the systematic generation of compound libraries. By applying these functionalization reactions in a controlled and often parallel manner, a large number of distinct derivatives can be synthesized from the common core structure.
The creation of such libraries is a cornerstone of modern drug discovery and materials science. It allows for the efficient exploration of the structure-activity relationship (SAR) by systematically varying the substituents at different positions of the molecule. For example, a library of amides can be generated by reacting the parent carboxylic acid with a diverse set of primary and secondary amines. nih.gov Similarly, a library of derivatives with different functional groups on the phenyl or thiophene rings can be created using an array of cross-coupling partners or electrophilic substitution reactions. nih.gov
This approach enables the rapid screening of a wide range of chemical diversity to identify compounds with optimized properties, whether for biological activity or for specific material characteristics. The versatility of the 4-Oxo-5-phenyl-2-thiopheneacetic acid scaffold makes it an excellent candidate for this type of combinatorial chemical exploration.
Potential Applications As Advanced Chemical Scaffolds and Building Blocks in Non Clinical Research
Intermediates in the Synthesis of Other Complex Organic Molecules
The thiophene (B33073) nucleus is a fundamental building block in organic synthesis, widely utilized in the creation of pharmaceuticals and agrochemicals. wikipedia.orgderpharmachemica.com The structure of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid serves as a valuable intermediate, offering multiple reactive sites for constructing more complex molecular architectures. The carboxylic acid group, the phenyl ring, and the thiophene core can all be subjected to various chemical transformations.
Thiophene derivatives are key components in the synthesis of a wide array of heterocyclic compounds. journalwjarr.comrsc.org The versatility of the thiophene ring allows it to be incorporated into larger, more intricate structures through established synthetic methodologies. derpharmachemica.com For instance, the benzene (B151609) ring of a biologically active compound can often be replaced by a thiophene ring without a loss of activity, a strategy known as bioisosteric replacement. wikipedia.org
Key synthetic transformations involving thiopheneacetic acid scaffolds include:
Esterification and Amidation: The carboxylic acid moiety is readily converted into esters or amides, allowing for the introduction of diverse functional groups and the linkage to other molecular fragments.
Ring Functionalization: The thiophene ring itself can undergo electrophilic substitution reactions, enabling the introduction of additional substituents to modulate the electronic and steric properties of the molecule.
Cross-Coupling Reactions: The phenyl group and the thiophene ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form biaryl structures, which are common motifs in complex organic molecules. mdpi.comnih.gov
The synthesis of thiophene derivatives often involves multi-step processes. For example, the preparation of 2-thiopheneacetic acid can be achieved through various routes, including the reaction of thiophene with formaldehyde (B43269) and hydrochloric acid to produce an intermediate that is subsequently converted to the final product. google.com These synthetic strategies highlight the role of thiophene-based compounds as foundational elements in organic synthesis. researchgate.netnih.gov
| Synthetic Reaction Type | Application in Modifying Thiopheneacetic Acid Scaffold | Potential Outcome |
| Esterification/Amidation | Reaction at the carboxylic acid group | Introduction of new functional groups, formation of prodrugs, or linking to polymers. |
| Electrophilic Substitution | Reaction on the thiophene or phenyl ring | Addition of substituents like halogens or nitro groups to tune electronic properties. |
| Cross-Coupling (e.g., Suzuki, Stille) | C-C bond formation at the thiophene or phenyl ring | Creation of complex biaryl systems and extended conjugated structures. nih.gov |
| Condensation Reactions | Involving the α-carbon of the acetic acid moiety | Formation of new heterocyclic rings fused to the thiophene core. rsc.org |
Contributions to Materials Science (e.g., Precursors for Conjugated Polymers, Optoelectronic Devices)
Thiophene-based compounds have garnered significant importance in materials science due to their unique electronic and optoelectronic properties. bohrium.comresearchgate.net They are primary precursors for the synthesis of conjugated polymers, which are integral to the development of organic electronic devices. researchgate.netnih.gov
Polythiophenes, polymers derived from the linking of thiophene units, exhibit semiconductor properties and become electrically conductive upon partial oxidation. wikipedia.org The specific structure of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid makes it an interesting candidate as a monomer precursor. The phenyl and acetic acid side groups can be modified to influence the solubility, processability, and solid-state organization of the resulting polymer, which in turn affects the performance of electronic devices. researchgate.net
Thiophene-based materials are utilized in a variety of applications:
Organic Field-Effect Transistors (OFETs): The semiconductor properties of polythiophenes make them suitable for the active layer in OFETs. researchgate.net
Organic Solar Cells (OSCs): Thiophene derivatives are used as electron-donor materials in the active layer of OSCs. researchgate.nettaylorfrancis.com
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some thiophene-based compounds allow for their use in OLEDs. researchgate.net
Research has shown that the electronic properties of polythiophenes, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by altering the degree of polymerization and by introducing different substituents on the thiophene ring. researchgate.netmdpi.com This tunability is crucial for designing materials with specific energy bandgaps for targeted optoelectronic applications. nih.gov The synthesis of these polymers can be achieved through various methods, including direct arylation polymerization, which offers a more cost-effective and environmentally friendly route. rsc.org
| Property of Thiophene-Based Polymers | Influence of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid Structure | Relevance to Materials Science |
| Conjugation Length | The thiophene ring contributes to the π-conjugated backbone. | Determines the polymer's band gap and absorption spectrum. researchgate.net |
| Solubility & Processability | The phenyl and acetic acid side groups can be functionalized to improve solubility in organic solvents. | Enables solution-based processing for large-area and flexible devices. taylorfrancis.com |
| Solid-State Packing | Side-chain engineering influences intermolecular interactions and molecular ordering. | Affects charge carrier mobility in organic transistors and solar cells. researchgate.net |
| Electronic Properties (HOMO/LUMO) | Substituents on the phenyl and thiophene rings can alter the electron density of the polymer backbone. | Allows for tuning of energy levels to match other materials in a device for efficient charge transfer. nih.govmdpi.com |
Molecular Probes in Chemical Biology to Understand Molecular Interactions (e.g., Enzyme Binding Studies in Vitro, not human trials)
In the field of chemical biology, thiophene derivatives serve as scaffolds for the design of molecular probes to investigate biological processes at the molecular level. bohrium.com Their structural rigidity, combined with the potential for functionalization, allows for the creation of specific ligands for biomolecules like enzymes and proteins. researchgate.net
The compound (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid possesses features that are amenable to its development as a molecular probe. The carboxylic acid can act as a hydrogen bond donor or acceptor, mimicking functionalities found in natural enzyme substrates or inhibitors. The phenyl group can engage in hydrophobic or π-stacking interactions within a protein's binding pocket.
Enzyme Inhibition Studies: Thiopheneacetic acid derivatives have been investigated as potential inhibitors for enzymes. For example, computational studies have explored the interaction of 3-thiophene acetic acid with human monoamine oxidase, a critical enzyme in the metabolism of neurotransmitters. nih.gov Similarly, 2-(thiophen-2-yl)acetic acid derivatives have been identified as potential inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. frontiersin.org These studies demonstrate the potential of the thiopheneacetic acid scaffold to serve as a starting point for developing selective enzyme inhibitors for in vitro research.
Fluorescent Probes: The thiophene core is part of many fluorescent compounds. bohrium.com By incorporating or modifying the (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid structure to enhance its fluorescent properties, it could be developed into a probe for monitoring enzyme activity or binding events in real-time through techniques like fluorescence polarization.
The design of such probes involves synthesizing a library of derivatives where different functional groups are systematically added to the core scaffold. These derivatives are then tested in in vitro assays to evaluate their binding affinity and specificity for a target biomolecule. This approach helps in mapping the structure-activity relationship and understanding the key molecular interactions that govern biological recognition.
| Application Area | Role of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid Scaffold | Example Research Focus (In Vitro) |
| Enzyme Binding Studies | The core structure provides a rigid framework for orienting functional groups (carboxylic acid, phenyl ring) to interact with active sites. | Investigating the inhibition of enzymes like cyclooxygenases or lipoxygenases by synthesizing and testing derivatives. frontiersin.org |
| Protein Interaction Probes | Can be functionalized with reporter groups (e.g., fluorophores, biotin) to detect and quantify protein binding. | Developing fluorescent ligands to study protein-ligand interactions using spectroscopy. bohrium.com |
| Fragment-Based Screening | Serves as a chemical fragment for identifying initial "hits" in the process of discovering new ligands for biological targets. | Screening against a target protein to identify binding fragments that can be elaborated into more potent molecules. |
Future Research Directions and Unexplored Avenues for I+/ Oxo 5 Phenyl 2 Thiopheneacetic Acid Research
Development of Asymmetric Synthetic Routes
The presence of a stereocenter in (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid makes the development of asymmetric synthetic routes a paramount objective. While racemic synthesis provides a mixture of enantiomers, the ability to selectively produce a single enantiomer is crucial for applications where stereochemistry dictates biological activity or material properties. Future research should focus on the design and implementation of chiral catalysts or auxiliaries to achieve high enantioselectivity. Strategies such as chiral phase-transfer catalysis, organocatalysis, and transition-metal-catalyzed asymmetric synthesis could be explored. nih.govrsc.org The development of such methods would not only provide access to enantiopure forms of the target molecule but also contribute to the broader field of asymmetric synthesis of thiophene (B33073) derivatives.
Advanced Mechanistic Insights through Real-Time Spectroscopy
A thorough understanding of the reaction mechanisms governing the formation and reactivity of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid is essential for optimizing its synthesis and exploring its applications. Real-time spectroscopic techniques offer a powerful lens through which to observe transient intermediates and transition states. Future investigations could employ methods such as time-resolved UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction kinetics and elucidate reaction pathways. lightsources.orgacs.orgrsc.org For instance, tracking the photoinduced ring-opening of related thiophenone compounds has been achieved using time-resolved XUV photoelectron spectroscopy, providing a precedent for studying the dynamic behavior of the thiophene ring in our target molecule. lightsources.org
Predictive Modeling for Structure-Reactivity Design
Computational chemistry and predictive modeling present a powerful avenue for accelerating research and development. nih.govnih.govscispace.comacs.orgchemrxiv.org Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations can be employed to predict the reactivity, stability, and potential biological activity of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid and its derivatives. nih.govnih.govcore.ac.ukresearchgate.net By establishing correlations between molecular descriptors and experimental outcomes, researchers can rationally design new derivatives with enhanced properties. For example, computational models have been successfully used to predict the bioactivation of thiophene-containing drugs and the regioselectivity of C-H functionalization, demonstrating the potential of these methods to guide synthetic efforts and predict metabolic fate. nih.govnih.govacs.orgchemrxiv.org
Table 1: Potential Computational Approaches for Predictive Modeling
| Modeling Technique | Predicted Property | Potential Application |
| QSAR | Biological Activity, Toxicity | Guiding the design of new therapeutic agents. |
| DFT | Reaction Mechanisms, Reactivity | Optimizing synthetic routes and predicting reaction outcomes. |
| Molecular Docking | Binding Affinity | Identifying potential biological targets. |
Sustainable and Scalable Production Methods
The development of environmentally friendly and economically viable methods for the synthesis of (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid is a critical area for future research. Green chemistry principles should be applied to minimize waste, reduce energy consumption, and utilize renewable resources. eurekaselect.comrsc.orgresearchgate.netorganic-chemistry.orgunito.it This includes exploring solvent-free reaction conditions, employing heterogeneous catalysts for easy separation and recycling, and investigating one-pot multi-component reactions to improve atom economy. nih.gov Established industrial methods for thiophene synthesis, such as the Paal-Knorr and Gewald reactions, could be adapted and optimized for sustainability. pharmaguideline.com
Table 2: Green Chemistry Strategies for Sustainable Synthesis
| Strategy | Description | Potential Benefit |
| Solvent-free reactions | Conducting reactions without a solvent or in benign solvents like water. | Reduced solvent waste and environmental impact. |
| Heterogeneous catalysis | Using solid-phase catalysts that can be easily recovered and reused. | Improved process efficiency and reduced catalyst waste. |
| One-pot synthesis | Combining multiple reaction steps into a single pot without isolating intermediates. | Increased efficiency, reduced waste, and lower energy consumption. |
| Microwave-assisted synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Reduced reaction times and energy usage. |
Bio-inspired Chemical Transformations
Nature provides a vast inspiration for the development of novel and efficient chemical transformations. Biocatalysis, utilizing enzymes or whole microorganisms, offers a highly selective and environmentally benign approach to chemical synthesis. Future research could explore the potential for enzymatic reactions to synthesize or modify (+/-)-Oxo-5-phenyl-2-thiopheneacetic acid. This could involve screening for existing enzymes that can act on thiophene substrates or engineering novel enzymes with desired catalytic activities. Bio-inspired catalysts, which mimic the active sites of enzymes, could also be designed to perform specific transformations on the thiophene ring.
Q & A
Q. How can meta-analysis reconcile discrepancies in reported pharmacokinetic parameters (e.g., t½, Cmax)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
